1-[(2,5-dimethylphenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
Overview
Description
1-[(2,5-Dimethylphenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamide group and two dimethylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[(2,5-dimethylphenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the carboxamide group: The pyrazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Attachment of the dimethylphenyl groups: The final step involves the reaction of the pyrazole carboxamide with 2,5-dimethylphenol and 3,4-dimethylphenylamine under appropriate conditions to introduce the dimethylphenyl groups.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(2,5-Dimethylphenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or dimethylphenyl groups can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
1-[(2,5-Dimethylphenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-[(2,5-Dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but differs in the position of the dimethyl groups on the phenyl ring.
1-[(2,5-Dimethylphenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide: Another similar compound with different substitution patterns on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and properties compared to its analogs.
Properties
IUPAC Name |
1-[(2,5-dimethylphenoxy)methyl]-N-(3,4-dimethylphenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-5-6-16(3)20(11-14)26-13-24-10-9-19(23-24)21(25)22-18-8-7-15(2)17(4)12-18/h5-12H,13H2,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHMMRRPWLGAGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCN2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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